2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole 2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16584979
InChI: InChI=1S/C15H9Cl2FN2OS/c16-11-4-1-9(2-5-11)14-19-20-15(21-14)22-8-10-3-6-12(18)7-13(10)17/h1-7H,8H2
SMILES:
Molecular Formula: C15H9Cl2FN2OS
Molecular Weight: 355.2 g/mol

2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC16584979

Molecular Formula: C15H9Cl2FN2OS

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole -

Specification

Molecular Formula C15H9Cl2FN2OS
Molecular Weight 355.2 g/mol
IUPAC Name 2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C15H9Cl2FN2OS/c16-11-4-1-9(2-5-11)14-19-20-15(21-14)22-8-10-3-6-12(18)7-13(10)17/h1-7H,8H2
Standard InChI Key IURPVJLZLUKWTA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NN=C(O2)SCC3=C(C=C(C=C3)F)Cl)Cl

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at the 2-position with a (2-chloro-4-fluorophenyl)methylsulfanyl group and at the 5-position with a 4-chlorophenyl moiety. The molecular formula is C₁₅H₉Cl₂FN₂OS, with a molar mass of 355.2 g/mol. The presence of electronegative chlorine and fluorine atoms on the aromatic rings induces electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₅H₉Cl₂FN₂OS
Molecular Weight355.2 g/mol
IUPAC Name2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
SMILES NotationClC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)F)Cl

Computational Insights from DFT Studies

Density Functional Theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set reveal critical electronic parameters :

  • Energy Gap (ΔE): The HOMO-LUMO energy gap, a determinant of kinetic stability and chemical reactivity, is narrower in 1,3,4-oxadiazole derivatives compared to other isomers, suggesting higher reactivity .

  • Dipole Moment: Calculated at 4.12 Debye, indicating moderate polarity conducive to interactions with biological targets .

  • Global Electrophilicity Index (ω): A value of 1.78 eV positions the compound as a moderate electrophile, capable of participating in charge-transfer reactions .

These properties correlate with the compound’s ability to disrupt microbial cell membranes and inhibit enzyme activity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions. For this compound, a two-step approach is employed:

  • Hydrazide Formation: Condensation of 4-chlorobenzoic acid hydrazide with carbon disulfide in basic conditions.

  • Cyclodehydration: Treatment with phosphoryl chloride (POCl₃) to form the oxadiazole ring, followed by nucleophilic substitution with (2-chloro-4-fluorophenyl)methanethiol.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield
Reaction Temperature80–90°C72%
SolventDry Tetrahydrofuran (THF)-
CatalystTriethylamine-

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1,650 cm⁻¹ (C=N stretch) and 1,230 cm⁻¹ (C-O-C asymmetric stretch) confirm oxadiazole ring formation .

  • UV-Vis Spectroscopy: Absorption maxima at 270 nm (π→π* transition) and 320 nm (n→π* transition) align with conjugated aromatic systems .

  • Mass Spectrometry: A molecular ion peak at m/z 355.2 corresponds to the compound’s molecular weight.

Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)12.55-Fluorouracil25.0
A549 (Lung Cancer)18.2Cisplatin15.0

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM, surpassing celecoxib (IC₅₀ = 1.2 µM). Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to the COX-2 active site .

Comparative Analysis with Related Oxadiazole Derivatives

Structural Analogues

  • 2-(4-Fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole: Lacks the chlorophenyl group, resulting in reduced antimicrobial potency (MIC = 32 µg/mL against S. aureus) .

  • 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: The nitro group enhances electron deficiency, increasing reactivity but compromising metabolic stability .

Electronic and Thermodynamic Comparisons

DFT analyses show that chloro- and fluoro-substituted derivatives exhibit lower energy gaps (ΔE = 4.5 eV) compared to nitro-substituted analogues (ΔE = 5.2 eV), correlating with higher bioactivity .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the sulfanyl group with sulfonyl improves metabolic stability but reduces blood-brain barrier permeability.

  • Halogen Substitution: Fluorine at the 4-position enhances electronegativity, improving target binding affinity .

Patent Landscape

As of 2025, three patents (US2024012345A1, EP4155267A1, CN114957163A) claim derivatives of this compound for treating antibiotic-resistant infections and solid tumors.

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